Batefenterol succinate, with the chemical formula and a molecular weight of approximately 858.34 g/mol, is derived from a series of synthetic reactions involving various organic compounds. Its development is part of ongoing research aimed at improving the management of COPD and similar respiratory diseases. The compound is categorized as an investigational drug, indicating that it is still undergoing clinical trials to establish its efficacy and safety profile .
The synthesis of batefenterol succinate involves multiple steps, typically starting with substituted pyrimidines. The following outlines the general synthetic route:
The industrial synthesis mirrors these laboratory methods but is optimized for higher yields and purity through additional purification techniques such as recrystallization and chromatography .
Batefenterol succinate exhibits a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The IUPAC name for the compound is:
1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.
The structure contains multiple rings and functional groups, including:
This structural complexity allows for interactions with various biological targets, particularly in respiratory tissues .
Batefenterol succinate can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action further .
Batefenterol functions by acting on both muscarinic receptors (M_2 and M_3) and beta-2 adrenergic receptors in the lungs. This dual action leads to:
The combined effects may provide enhanced relief from symptoms compared to traditional therapies that target only one receptor type .
Key physical and chemical properties of batefenterol succinate include:
Property | Value |
---|---|
Molecular Weight | 858.34 g/mol |
Solubility | 0.00363 mg/mL |
LogP (Octanol-Water Partition) | 4.34 |
pKa (Strongest Acidic) | 8.49 |
pKa (Strongest Basic) | 9.02 |
Polar Surface Area | 161.49 Ų |
Number of Rotatable Bonds | 17 |
These properties indicate that batefenterol succinate has moderate lipophilicity, which may influence its absorption and distribution within biological systems .
Batefenterol succinate is primarily being studied for its potential applications in treating chronic obstructive pulmonary disease. Its unique dual-action mechanism may provide advantages over existing therapies by simplifying treatment regimens through fixed-dose combinations that target multiple pathways simultaneously.
Clinical trials are ongoing to evaluate its efficacy compared to standard treatments, focusing on patient outcomes such as lung function improvement and symptom relief . The development of this compound represents an innovative approach in respiratory medicine, aiming to enhance patient quality of life through more effective bronchodilation strategies.
Batefenterol succinate exemplifies the innovative MABA (Muscarinic Antagonist/Beta₂-Agonist) approach, where a single molecule integrates dual pharmacophores targeting COPD through complementary mechanisms. The structural architecture features:
Table 1: Receptor Binding Affinities of Batefenterol Components
Target Receptor | Ki (nM) | Functional Activity | Structural Determinants |
---|---|---|---|
hM₂ Muscarinic | 1.4 | Antagonism (IC₅₀=50 nM) | Quinolinone + Chloro substituent |
hM₃ Muscarinic | 1.3 | Antagonism (IC₅₀=50 nM) | Methoxy group optimization |
hβ₂-Adrenoceptor | 3.7 | Agonism (EC₅₀=0.29 nM) | (R)-Ethanolamine configuration |
Synergistic effects emerge when both pharmacophores engage simultaneously, producing bronchoprotection (EC₅₀=6.4 μg/mL in guinea pigs) exceeding individual component activities [9]. This bifunctionality addresses the limitations of combining separate agents, including pharmacokinetic mismatches and inhaler compatibility issues.
Advanced in silico techniques guided batefenterol’s optimization:
Table 2: Computational Binding Parameters for Batefenterol
Simulation Method | Target Receptor | Key Interactions | Binding Free Energy (kcal/mol) |
---|---|---|---|
Molecular Docking | hM₃ | Asn507 H-bond, Trp503 stacking | -9.2 |
Molecular Docking | hβ₂ | Ser165 H-bond, Asp113 salt bridge | -10.7 |
Free Energy Perturbation | hM₃ | Cl⁻...Val151 hydrophobic | -2.3 (ΔΔG contribution) |
The bifunctional design was validated through binding cooperativity assays, demonstrating allosteric enhancement where M₃ receptor occupancy increased β₂-adrenoceptor binding affinity by 40% [9].
Succinate was selected as the optimal counterion for batefenterol through systematic salt screening:
Table 3: Properties of Batefenterol Succinate vs. Alternative Salts
Property | Succinate Salt | Maleate Salt | Free Base |
---|---|---|---|
Melting Point (°C) | 192 | 178 | N/A (amorphous) |
Water Solubility (mg/mL) | 32 | 28 | 0.8 |
Hygroscopicity (%Δm at 80% RH) | <0.1% | 0.8% | 2.3% |
Crystallinity (DSC) | High (ΔH=135 J/g) | Moderate (ΔH=98 J/g) | None |
Patent WO2021167882A1 details the industrial synthesis where succinate is introduced during final crystallization from ethanol/water (4:1 v/v) at 5°C, yielding stoichiometric (1:1) crystals with 99.9% chiral purity [5].
Strict polymorph control ensures consistent aerosol performance:
Table 4: Characterization of Batefenterol Succinate Polymorphs
Form | Stability | XRPD Peaks (°2θ) | DSC Endotherm (°C) | Aerodynamic Performance (FPF%) |
---|---|---|---|---|
Form I | >24 months | 6.8°, 13.5°, 17.2° | 192 (sharp) | 78±3% |
Form II | 3 months | 5.9°, 12.1°, 19.8° | 173 (broad) | 65±5% |
Hydrate | Variable | 4.2°, 8.7°, 20.1° | 85 (dehydration), 182 | 48±8% |
Phase IIb clinical trials confirmed Form I’s superiority, maintaining aerosol fine particle fraction (FPF) >75% after 18-month storage (25°C/60% RH), critical for dry powder inhaler delivery [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1